molecular formula C10H14FNO3S B13727587 N,N-Diethyl-3-fluoro-4-hydroxybenzenesulfonamide

N,N-Diethyl-3-fluoro-4-hydroxybenzenesulfonamide

Cat. No.: B13727587
M. Wt: 247.29 g/mol
InChI Key: KGTDUCQZVBAFFN-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-fluoro-4-hydroxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in various fields, including medicine and industry. This compound, in particular, features a fluorine atom and a hydroxyl group attached to a benzene ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-3-fluoro-4-hydroxybenzenesulfonamide typically involves the reaction of 3-fluoro-4-hydroxybenzenesulfonyl chloride with diethylamine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

3-Fluoro-4-hydroxybenzenesulfonyl chloride+DiethylamineThis compound+HCl\text{3-Fluoro-4-hydroxybenzenesulfonyl chloride} + \text{Diethylamine} \rightarrow \text{this compound} + \text{HCl} 3-Fluoro-4-hydroxybenzenesulfonyl chloride+Diethylamine→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-3-fluoro-4-hydroxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 3-fluoro-4-hydroxybenzaldehyde or 3-fluoro-4-hydroxyacetophenone.

    Reduction: Formation of N,N-diethyl-3-fluoro-4-aminobenzenesulfonamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-Diethyl-3-fluoro-4-hydroxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-Diethyl-3-fluoro-4-hydroxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid, which is essential for bacterial growth and replication. This mechanism underlies its potential antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-4-hydroxybenzenesulfonamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    N,N-Diethyl-3-chloro-4-hydroxybenzenesulfonamide: Contains a chlorine atom instead of fluorine, which can influence its chemical properties.

    N,N-Diethyl-3-bromo-4-hydroxybenzenesulfonamide: Contains a bromine atom, which may alter its reactivity compared to the fluorine-containing compound.

Uniqueness

N,N-Diethyl-3-fluoro-4-hydroxybenzenesulfonamide is unique due to the presence of the fluorine atom, which can enhance its lipophilicity and metabolic stability. The fluorine atom can also influence the compound’s electronic properties, potentially enhancing its biological activity and selectivity.

Properties

Molecular Formula

C10H14FNO3S

Molecular Weight

247.29 g/mol

IUPAC Name

N,N-diethyl-3-fluoro-4-hydroxybenzenesulfonamide

InChI

InChI=1S/C10H14FNO3S/c1-3-12(4-2)16(14,15)8-5-6-10(13)9(11)7-8/h5-7,13H,3-4H2,1-2H3

InChI Key

KGTDUCQZVBAFFN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)O)F

Origin of Product

United States

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